molecular formula C10H7F3O4 B1683033 Triflusal CAS No. 322-79-2

Triflusal

Cat. No.: B1683033
CAS No.: 322-79-2
M. Wt: 248.15 g/mol
InChI Key: RMWVZGDJPAKBDE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Triflusal, a medication related to acetylsalicylic acid (ASA), primarily targets cyclooxygenase-1 (COX-1) in platelets . COX-1 plays a crucial role in the production of thromboxane, a compound that promotes platelet aggregation and blood clot formation .

Mode of Action

This compound irreversibly inhibits COX-1, thereby blocking the synthesis of thromboxane A2 . This inhibition prevents platelet aggregation, a key step in thrombus formation . Additionally, this compound can increase the concentration of cyclic adenosine monophosphate (cAMP) and nitric oxide synthesis in neutrophils .

Biochemical Pathways

This compound’s action affects multiple biochemical pathways. It inhibits the arachidonic acid pathway, thereby reducing the production of thromboxane . It also stimulates the production of nitric oxide and increases the concentration of cyclic nucleotides in endothelial cells . These actions lead to the expansion of peripheral blood vessels .

Pharmacokinetics

This compound is absorbed in the small intestine, and its bioavailability ranges from 83% to 100% . It is rapidly metabolized by an esterase into its main active metabolite, hydroxy-4-trifluoromethylbenzoic acid (HTB) . The major metabolite of this compound presents different pharmacokinetic properties by showing a Cmax and tmax of 92.7 mcg/ml and 4.96 h, respectively .

Result of Action

The inhibition of COX-1 and the subsequent reduction in thromboxane synthesis result in decreased platelet aggregation . This makes this compound effective in the treatment and prevention of thromboembolic diseases . Additionally, this compound has been shown to protect cerebral tissue due to its inhibition of lipid peroxidation resulting from anoxia-reoxygenation .

Biochemical Analysis

Biochemical Properties

Triflusal interacts with various enzymes and proteins in the body. It is a COX-1 inhibitor . The benefits of this agent are the lack of action over the arachidonic acid pathway, the driven production of nitric oxide and the increase of cyclic nucleotide concentration on endothelial cells .

Cellular Effects

This compound has multiple mechanisms of action that contribute to the effect of the drug. It inhibits the activation of nuclear factor k-B, which in turn regulates the expression of the mRNA of the vascular cell adhesion molecule-1 needed for platelet aggregation . It also blocks phosphodiesterase, increasing cAMP concentration as well as can increase nitric oxide synthesis in neutrophils .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It blocks cyclooxygenase, thereby inhibiting thromboxane A2, and thus preventing platelet aggregation . It preserves vascular prostacyclin, thus promoting anti-aggregant effect . It also inhibits activation of nuclear factor kB, which regulates the expression of the mRNA of vascular cell adhesion molecule-1 needed for platelet aggregation .

Temporal Effects in Laboratory Settings

It is known that this compound has similar efficacy to aspirin in patients with cerebral or myocardial infarction, but has a reduced risk of haemorrhagic complications .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with different dosages

Metabolic Pathways

In the liver, this compound undergoes deacetylation, forming its main metabolite 2-OH-4-trifluoromethyl benzoic acid (HTB). This major metabolite seems to have marked antiplatelet properties in vitro .

Transport and Distribution

This compound binds almost completely to plasma proteins reaching a 99% of the administered dose

Properties

IUPAC Name

2-acetyloxy-4-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O4/c1-5(14)17-8-4-6(10(11,12)13)2-3-7(8)9(15)16/h2-4H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWVZGDJPAKBDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=CC(=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045305
Record name Triflusal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<1 mg/ml
Record name Triflusal
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08814
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Triflusal is chemically related to acetylsalicylic acid (ASA) and irreversibly inhibits cycloxygenase-1 (COX-1) in platelets. Acetylation of the active group of COX-1 prevents the formation of thromboxane-B2 in platelets. However, it is unique because it spares the arachidonic acid metabolic pathway in endothelial cells. In addition, it favors the production of nitric oxide, a vasodilator.
Record name Triflusal
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08814
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

322-79-2
Record name Triflusal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=322-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triflusal [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000322792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triflusal
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08814
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Triflusal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-acetoxy-α,α,α-trifluoro-p-toluic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.726
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIFLUSAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Z0YFI05OO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

114-117ºC
Record name Triflusal
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08814
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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